molecular formula C26H20N2O4 B6463263 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2549064-42-6

2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6463263
CAS No.: 2549064-42-6
M. Wt: 424.4 g/mol
InChI Key: BNJFXBFKFDJLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-[(4-methylphenyl)methyl]-3,4-dihydroquinazolin-4-one features a hybrid structure combining a chromenone moiety (8-methoxy-2-oxo-2H-chromen-3-yl) and a dihydroquinazolinone core (3,4-dihydroquinazolin-4-one) substituted with a 4-methylbenzyl group. Chromenones are known for their bioactivity in antioxidant and anticancer contexts, while quinazolinones are associated with diverse pharmacological effects, including anti-convulsant and anti-inflammatory properties . The integration of these scaffolds may enhance synergistic interactions, though specific biological data for this compound remains unexplored in the provided evidence.

Properties

IUPAC Name

2-(8-methoxy-2-oxochromen-3-yl)-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-16-10-12-17(13-11-16)15-28-24(27-21-8-4-3-7-19(21)25(28)29)20-14-18-6-5-9-22(31-2)23(18)32-26(20)30/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJFXBFKFDJLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC5=C(C(=CC=C5)OC)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities and Variations

Chromenone-Containing Analogues
  • Compound 4g (): Structure: 2-(2-(1-(8-methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl) acetic acid. Key Features: Shares the 8-methoxy chromenone unit but incorporates a thiazolidinone-acetic acid hybrid instead of a quinazolinone. Physical Properties: Melting point 206–208°C; IR peaks for lactone (C=O), amide (C=O), and methoxy (C-O-C) groups . Functional Implications: The acetic acid group may improve solubility compared to the hydrophobic 4-methylbenzyl substituent in the target compound.
Quinazolinone-Containing Analogues
  • 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one (): Structure: Quinazolinone core with benzyloxy and methylphenyl substitutions. Functional Implications: Demonstrated anti-convulsant activity, suggesting the quinazolinone scaffold’s pharmacological relevance .
  • 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (): Structure: Dihydroquinazolinone with a sulfanyl group and chloro-methylphenyl substituent. Physical Properties: Molecular weight 420.91 g/mol; electronegative substituents (Cl, S) may alter electronic properties compared to the target’s methoxy and methyl groups .

Spectral and Physical Properties

Property Target Compound Compound 4g Compound 9d Compound
Core Structure Chromenone-dihydroquinazolinone Chromenone-thiazolidinone Quinazolinone Dihydroquinazolinone
Key Substituents 8-methoxy, 4-methylbenzyl Acetic acid, hydrazone 3-Methoxyphenyl Sulfanyl, chloro-methylphenyl
Melting Point (°C) Not reported 206–208 113–115 Not reported
IR Peaks (cm⁻¹) Expected: C=O (~1690), C-O-C (~1000) 1698 (C=O), 1001 (C-O-C) 1698 (C=O), 1001 (C-O-C) Not reported
Molecular Weight ~423 (estimated) Not reported 487 420.91

Recommendations for Further Study :

Synthesis Optimization : Adapt solvent-free or DMF-based protocols from and for scalable production.

Biological Screening : Evaluate anti-convulsant, anti-inflammatory, and anticancer activity relative to analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.